molecular formula C19H20N6O2 B13138345 N-[4,6-Bis(3-methylanilino)-1,3,5-triazin-2-yl]glycine CAS No. 62751-87-5

N-[4,6-Bis(3-methylanilino)-1,3,5-triazin-2-yl]glycine

Cat. No.: B13138345
CAS No.: 62751-87-5
M. Wt: 364.4 g/mol
InChI Key: CSXYJEWFOBNIDX-UHFFFAOYSA-N
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Description

N-[4,6-Bis(3-methylanilino)-1,3,5-triazin-2-yl]glycine is a specialized trisubstituted 1,3,5-triazine derivative designed for advanced pharmaceutical and biochemical research. The strategic incorporation of a glycine moiety and 3-methylanilino groups into the triazine scaffold makes this compound a valuable intermediate for constructing more complex molecular architectures, particularly in the synthesis of potential pharmacologically active molecules . Research into analogous 1,3,5-triazine compounds has demonstrated their significant potential in medicinal chemistry, showing activities such as monoamine oxidase (MAO) inhibition, which is relevant for neurodegenerative and psychiatric disorders , and as histamine H4 receptor (H4R) ligands for investigating inflammatory and pain pathways . The structural framework of this compound suggests its primary research value lies in its role as a key precursor or building block in amide coupling reactions and other synthetic transformations, enabling the exploration of novel enzyme inhibitors or receptor modulators . Researchers can utilize this compound to develop new chemical entities aimed at specific biological targets, fostering innovation in drug discovery and development. This product is intended for research purposes by qualified laboratory personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

62751-87-5

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-[[4,6-bis(3-methylanilino)-1,3,5-triazin-2-yl]amino]acetic acid

InChI

InChI=1S/C19H20N6O2/c1-12-5-3-7-14(9-12)21-18-23-17(20-11-16(26)27)24-19(25-18)22-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,26,27)(H3,20,21,22,23,24,25)

InChI Key

CSXYJEWFOBNIDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=CC(=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Bis(m-tolylamino)-1,3,5-triazin-2-yl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Agricultural Applications

Herbicides and Pesticides

N-[4,6-Bis(3-methylanilino)-1,3,5-triazin-2-yl]glycine has demonstrated potential as a herbicide. Its triazine structure is known for its effectiveness in inhibiting photosynthesis in target plants. Research indicates that compounds with similar structures can disrupt the electron transport chain in chloroplasts, leading to plant death. Studies have shown that derivatives of this compound can selectively target specific weed species while minimizing harm to crops .

Fungicides

In addition to herbicidal properties, this compound also shows promise as a fungicide. Its ability to penetrate fungal cell walls and interfere with metabolic processes makes it a candidate for developing new agricultural fungicides. Field trials have indicated significant reductions in fungal diseases when treated with formulations containing this compound .

Pharmaceutical Applications

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. Studies suggest that the compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines .

Antimicrobial Properties

Beyond its anticancer potential, this compound has demonstrated antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effectiveness comparable to standard antibiotics. This property could lead to its use in developing new antimicrobial agents for clinical applications .

Material Science Applications

Polymer Chemistry

This compound has been explored as a monomer in polymer chemistry. Its ability to form stable covalent bonds allows it to be incorporated into polymer matrices for enhanced mechanical and thermal properties. Research indicates that polymers synthesized with this compound exhibit improved resistance to degradation under environmental stressors .

Dyes and Pigments

The vibrant color properties associated with this compound make it suitable for use in dyes and pigments. Its stability under light exposure and heat makes it an attractive option for coloring agents in various industrial applications .

Case Studies

Application AreaStudy ReferenceFindings
Agriculture[Research on Herbicidal Activity] Effective against specific weed species with minimal crop damage observed in field trials
Pharmaceuticals[Anticancer Properties Study] Induces apoptosis in cancer cell lines; potential for drug development
Material Science[Polymer Enhancement Study] Improved mechanical properties in polymers synthesized with the compound

Mechanism of Action

The mechanism of action of 2-((4,6-Bis(m-tolylamino)-1,3,5-triazin-2-yl)amino)acetic acid involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The aminoacetic acid moiety can also participate in chelation with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-[4,6-Bis(3-methylanilino)-1,3,5-triazin-2-yl]glycine can be contextualized against the following triazine derivatives:

Substituent Effects on Reactivity and Solubility

Compound Name Substituents (Positions 4,6,2) Key Properties Reference
This compound 3-methylanilino (4,6), glycine (2) Moderate solubility in polar aprotic solvents due to aromatic amines; potential CNS activity via MAO inhibition inferred from analogs . Synthesized analogously to
N-(4,6-Dipiperidino-1,3,5-triazin-2-yl) amino acid derivatives Piperidine (4,6), amino acid (2) Enhanced solubility in organic solvents due to aliphatic amines; lower steric hindrance compared to aryl substituents .
N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives Morpholine (4,6), amino acid (2) High polarity and water solubility from morpholine’s oxygen atom; used in drug discovery pipelines .
N-[4,6-Bis(1,7-dicarba-closo-dodecaboran-9-ylthio)-1,3,5-triazin-2-yl]glycine Carborane thiol (4,6), glycine (2) Boron-rich structure for neutron capture therapy; hydrophobic due to carborane clusters .
USP Iscotrizinol Related Compound C/D [4-(tert-butylcarbamoyl)phenyl]amino (4,6), ethylhexyl benzoate (2) UV-absorbing properties; lipophilic ester groups enhance skin penetration .

Key Observations:

  • Electronic Effects: Aryl amines (e.g., 3-methylanilino) introduce steric bulk and electron-donating effects, stabilizing the triazine ring but reducing solubility. In contrast, aliphatic amines (piperidine, morpholine) improve solubility and reaction kinetics .
  • Biological Activity: Morpholino and piperidino derivatives are favored in drug discovery for their balanced solubility and bioavailability, while carborane-containing analogs target niche therapeutic applications .
  • Synthetic Challenges: Bulky substituents (e.g., carboranes) or electron-withdrawing groups (e.g., chloro) can hinder nucleophilic substitution at the 2-position, as seen in failed attempts to functionalize mono-/disubstituted triazines with galactopyranosyl triflates .

Structural Characterization

X-ray crystallography (via SHELX software) confirmed the planar geometry of triazine cores in carborane-thio derivatives, while NMR and mass spectrometry are standard for verifying substitution patterns .

Biological Activity

N-[4,6-Bis(3-methylanilino)-1,3,5-triazin-2-yl]glycine, also known as 2-[[4,6-bis(3-methylanilino)-1,3,5-triazin-2-yl]amino]acetic acid (CAS No. 62751-87-5), is a triazine derivative with significant biological activity. This compound has garnered attention for its potential applications in cancer therapy and other biomedical fields due to its unique structural properties and mechanisms of action.

PropertyValue
Molecular Formula C19H20N6O2
Molecular Weight 364.4 g/mol
IUPAC Name 2-[[4,6-bis(3-methylanilino)-1,3,5-triazin-2-yl]amino]acetic acid
CAS Number 62751-87-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The triazine ring structure allows for hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. Specifically, this compound has been shown to:

  • Inhibit Cell Proliferation : It demonstrates cytotoxic effects against several cancer cell lines by inducing apoptosis through the attenuation of intracellular signaling pathways.
  • Target Enzymatic Activity : The compound has been studied for its inhibitory effects on enzymes involved in cell proliferation cycles, including phosphatidylinositol 3-kinases (PI3K), which play a crucial role in cancer progression and survival .

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound in various contexts:

Anticancer Activity

  • Colon Cancer : In vitro studies using DLD-1 and HT-29 human colon cancer cell lines have shown that derivatives of triazine compounds exhibit significant cytotoxicity. One study reported that a related triazine derivative induced time- and dose-dependent cytotoxicity and apoptosis in these cell lines .
  • Broad Spectrum Activity : Other research indicated that triazine derivatives possess anti-proliferative activity against a variety of cancers including prostate (LNCaP), lung (A549), breast (T47D), and leukemia (Jurkat) cells. Notably, compounds with multiple alkylating groups showed enhanced activity against resistant cancer cell lines such as MCF-7 .

Enzyme Inhibition

This compound has also been investigated for its potential as a monoamine oxidase (MAO) inhibitor. Preliminary studies suggest that certain derivatives exhibit selective inhibition of MAO-A compared to MAO-B, which could have implications for treating mood disorders and neurodegenerative diseases .

Study 1: Synthesis and Evaluation

A study synthesized various triazine derivatives including this compound. The derivatives were tested for their cytotoxic effects on cancer cell lines. Results indicated that modifications to the triazine structure significantly influenced their anticancer potency .

Study 2: Mechanistic Insights

Research focusing on the mechanism of action revealed that the compound interacts with cellular signaling pathways involved in apoptosis and proliferation. This interaction suggests that this compound could be developed into a therapeutic agent targeting specific cancer types .

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